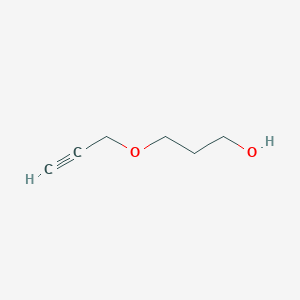

3-(Prop-2-YN-1-yloxy)propan-1-OL

Description

The exact mass of the compound 3-Hydroxypropyl propargyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Prop-2-YN-1-yloxy)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Prop-2-YN-1-yloxy)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVSRNTZDSTNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304224 | |

| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5935-29-5 | |

| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 3-(2-propynyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Prop-2-yn-1-yloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the bifunctional molecule, 3-(prop-2-yn-1-yloxy)propan-1-ol. This compound, featuring both a terminal alkyne and a primary alcohol, serves as a valuable building block in medicinal chemistry and materials science, particularly in the realm of click chemistry and the development of novel derivatives. This document details a robust synthetic protocol via the Williamson ether synthesis, outlines a thorough characterization cascade using modern analytical techniques, and discusses the critical safety considerations for handling the associated reagents.

Introduction: The Versatility of a Bifunctional Building Block

3-(Prop-2-yn-1-yloxy)propan-1-ol, also known as 3-(propargyloxy)propan-1-ol, is a molecule of significant interest due to its orthogonal reactive sites. The terminal alkyne group is a ready participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, colloquially known as "click chemistry." This allows for the facile and efficient conjugation to a wide array of molecules, including biomolecules, polymers, and fluorescent probes. Simultaneously, the primary hydroxyl group offers a handle for traditional esterification, etherification, or oxidation reactions, enabling further molecular elaboration. This dual functionality makes 3-(prop-2-yn-1-yloxy)propan-1-ol a versatile scaffold for the synthesis of complex molecular architectures and functional materials.

Synthesis of 3-(Prop-2-yn-1-yloxy)propan-1-ol

The most direct and widely employed method for the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the alkoxide of 1,3-propanediol attacks propargyl bromide to form the desired ether.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[1] The mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide, displacing the halide and forming an ether linkage.[2][3] For the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol, 1,3-propanediol is treated with a base to form the corresponding mono-alkoxide, which then reacts with propargyl bromide. The use of a diol as the starting material requires careful control of stoichiometry to favor mono-alkylation.

Optimized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol.

Caption: Synthesis workflow for 3-(Prop-2-yn-1-yloxy)propan-1-ol.

Detailed Experimental Protocol

Materials:

-

1,3-Propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,3-propanediol (1.5 equivalents) and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.0 equivalent) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Addition of Propargyl Bromide: Cool the reaction mixture back to 0 °C. Add a solution of propargyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Characterization of 3-(Prop-2-yn-1-yloxy)propan-1-ol

A thorough characterization is essential to confirm the identity and purity of the synthesized 3-(prop-2-yn-1-yloxy)propan-1-ol. The following techniques are routinely employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the terminal alkyne proton, the propargylic methylene protons, the two methylene groups of the propanol backbone, and the hydroxyl proton. The integration should correspond to the number of protons in each environment. |

| ¹³C NMR | Resonances for the two acetylenic carbons, the propargylic carbon, and the three carbons of the propanol moiety. |

| FT-IR | A sharp, characteristic absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a broad O-H stretch (around 3400 cm⁻¹), and C-O ether and alcohol stretches (in the 1050-1150 cm⁻¹ region).[4][5] |

| Mass Spec. | The molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺). |

Predicted Spectroscopic Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-(prop-2-yn-1-yloxy)propan-1-ol based on analogous structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~2.5 (broad) | s | 1H |

| -CH₂-OH | ~3.7 | t | 2H |

| -O-CH₂- | ~3.6 | t | 2H |

| -O-CH₂-C≡ | ~4.1 | d | 2H |

| ≡C-H | ~2.4 | t | 1H |

| -CH₂- (internal) | ~1.8 | p | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| -CH₂-OH | ~61 |

| -O-CH₂- | ~68 |

| -CH₂- (internal) | ~32 |

| -O-CH₂-C≡ | ~58 |

| ≡C-H | ~75 |

| -C≡ | ~80 |

Note: Chemical shifts are relative to TMS and can be influenced by the solvent used.[6]

Safety Considerations

It is imperative to adhere to strict safety protocols when synthesizing and handling 3-(prop-2-yn-1-yloxy)propan-1-ol and its precursors.

-

Propargyl Alcohol and Propargyl Bromide: Propargyl alcohol and its derivatives are flammable, toxic, and can be corrosive.[7][8][9][10] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol via the Williamson ether synthesis, a reliable and scalable method. The guide also outlines a comprehensive characterization strategy to ensure the identity and purity of the final product. The unique bifunctional nature of this molecule makes it a valuable asset in the toolbox of researchers in drug discovery and materials science, enabling a wide range of subsequent chemical transformations. Adherence to the described procedures and safety precautions will facilitate the successful and safe synthesis of this versatile chemical building block.

References

- Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds.

- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...

- Thermo Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- PubChem. (n.d.). (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride.

- SIELC Technologies. (2018, February 16). 2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol.

- Thieme. (n.d.). Product Class 3: Propargylic Alcohols.

- International Labour Organization & World Health Organization. (n.d.). ICSC 0673 - PROPARGYL ALCOHOL.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- CDH Fine Chemical. (n.d.). PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ChemTalk. (2022, October 23). Williamson Ether Synthesis.

- Thermo Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.

- CPAchem. (2023, May 25). Safety data sheet - Propargyl alcohol.

- NIST. (n.d.). 3-Allyloxy-1,2 propanediol.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.

- ChemicalBook. (n.d.). 3-ALLYLOXY-1,2-PROPANEDIOL(123-34-2) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 3-(prop-2-yn-1-yloxy)propan-1-ol.

- Chemistry Stack Exchange. (2017, December 17). Prop-2-yn-1-ol NMR spectrum differences.

- ResearchGate. (n.d.). 3. Transmittance infrared spectrum of propan-1-ol, CH3CH2CH2OH.

Sources

- 1. Buy 3-(naphthalen-1-yloxy)propan-1-ol | 54804-70-5 [smolecule.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. docbrown.info [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 10. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

physicochemical properties of 3-(prop-2-yn-1-yloxy)propan-1-ol

Physicochemical Properties and Synthetic Utility of 3-(prop-2-yn-1-yloxy)propan-1-ol: A Comprehensive Guide for Advanced Molecular Design

Executive Summary

In modern bioconjugation and polymer science, the demand for highly efficient, orthogonal linkers has driven the adoption of heterobifunctional molecules. As a Senior Application Scientist, I frequently rely on 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS 5935-29-5) as a foundational building block[1]. Featuring both a terminal alkyne and a primary hydroxyl group separated by a flexible ether linkage, this molecule serves as a critical bridge between bioorthogonal "Click" chemistry and classical macromolecular synthesis (such as ring-opening polymerization)[2][3]. This whitepaper dissects its physicochemical profile, mechanistic advantages, and field-proven experimental protocols.

Physicochemical Profiling

Understanding the baseline physical properties of 3-(prop-2-yn-1-yloxy)propan-1-ol is essential for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability during catalysis.

| Property | Value |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)propan-1-ol[4] |

| CAS Number | 5935-29-5[1] |

| Molecular Formula | C₆H₁₀O₂[4] |

| Molecular Weight | 114.14 g/mol [4] |

| Boiling Point | 197.26 °C (at 760 mmHg)[4] |

| Density | 0.991 g/cm³[5] |

| Appearance | Clear Liquid[4] |

| Storage Temperature | +4 °C[5] |

| GHS Hazards | H315, H319, H335 (Skin/Eye Irritant, Respiratory)[4][6] |

Causality Insight: The internal ether linkage (-O-) embedded within the aliphatic chain increases the hydrophilicity and conformational flexibility of the linker compared to pure alkane analogs. This structural nuance minimizes steric hindrance during macromolecular crowding, ensuring higher conversion rates in subsequent conjugation steps.

Mechanistic Insights: Heterobifunctional Orthogonality

The true value of 3-(prop-2-yn-1-yloxy)propan-1-ol lies in its orthogonal reactivity. The terminal alkyne is highly stable under standard physiological and synthetic conditions but exhibits explosive reactivity toward azides in the presence of a Copper(I) catalyst[2]. Conversely, the primary hydroxyl group remains completely inert during the click reaction, preserving its nucleophilicity for downstream esterification or as a macroinitiator for Ring-Opening Polymerization (ROP)[3].

Fig 1. Orthogonal bifunctional divergence of 3-(prop-2-yn-1-yloxy)propan-1-ol.

Field-Proven Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the attachment of the linker to an azido-functionalized polymer (e.g., PHIC-N₃)[2].

-

Preparation: Dissolve the azido-polymer (1.0 eq) and 3-(prop-2-yn-1-yloxy)propan-1-ol (1.2 eq) in anhydrous Tetrahydrofuran (THF).

-

Catalyst Complexation: Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.5 eq) followed by CuCl (0.5 eq)[2].

-

Causality: Cu(I) is thermodynamically unstable and prone to disproportionation into Cu(0) and Cu(II). PMDETA acts as a multidentate nitrogen ligand that tightly coordinates the Cu(I) ion, stabilizing the required oxidation state and drastically accelerating the cycloaddition.

-

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidative coupling of alkynes (Glaser coupling).

-

Reaction: Stir at room temperature for 12–24 hours[2].

-

Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The complete disappearance of the strong, asymmetric azide stretching band at ~2100 cm⁻¹ confirms 100% conversion.

Protocol B: Ring-Opening Polymerization (ROP)

Once the linker is "clicked" onto a substrate, its primary hydroxyl group is used to initiate the ROP of cyclic esters like L-lactide or ε-caprolactone[2][3].

-

Initiation Setup: Combine the hydroxyl-terminated macroinitiator with the cyclic ester monomer in a Schlenk flask under argon.

-

Catalysis: Add a catalytic amount of Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

-

Causality: Sn(Oct)₂ operates via a coordination-insertion mechanism. It coordinates with the carbonyl oxygen of the cyclic ester, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the primary hydroxyl group of our linker.

-

-

Propagation: Heat the mixture to 110 °C for 24 hours.

-

Self-Validation Checkpoint: Perform ¹H-NMR end-group analysis. The methylene protons (-CH₂-OH) of the linker will exhibit a distinct downfield chemical shift upon esterification, validating successful initiation and chain extension.

Advanced Applications: Rod-Coil Miktoarm Star Copolymers

A premier example of this molecule's utility is found in the precise synthesis of complex macromolecular architectures. Researchers at Hokkaido University utilized ethynyl alcohol derivatives (analogous to 3-(prop-2-yn-1-yloxy)propan-1-ol) to synthesize well-defined AB₂- and AB₃-type miktoarm star copolymers[2].

By first performing a CuAAC click reaction between an azido end-functionalized poly(n-hexyl isocyanate) (PHIC-N₃) and the alkyne linker, they generated a macroinitiator with exposed hydroxyl groups[3]. These hydroxyls were subsequently used to initiate the ROP of L-lactide or ε-caprolactone, yielding rod-coil miktoarm star copolymers with highly predictable self-assembling properties in solution[2][3].

Fig 2. Reaction pathway for miktoarm star copolymer synthesis using the linker.

References

-

Title: 3-(prop-2-yn-1-yloxy)propan-1-ol | CAS 5935-29-5 Source: American Elements URL: [Link]

-

Title: Precise synthesis of a rod-coil type miktoarm star copolymer containing poly(n-hexyl isocyanate) and aliphatic polyester Source: European Polymer Journal (via Hokkaido University Collection of Scholarly and Academic Papers) URL: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 4. americanelements.com [americanelements.com]

- 5. americanelements.com [americanelements.com]

- 6. 3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 [sigmaaldrich.com]

Comprehensive Spectroscopic Profiling of 3-(Prop-2-yn-1-yloxy)propan-1-ol: A Technical Guide for Click Chemistry Linkers

Executive Summary & Mechanistic Role

In modern bioconjugation and advanced polymer synthesis, heterobifunctional linkers act as the architectural backbone for modular molecular design. 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5) [1] is a highly versatile aliphatic ether characterized by two orthogonal reactive termini: a terminal alkyne and a primary hydroxyl group.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a kinetic instrument. The propargyl moiety is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering rapid, bioorthogonal reactivity. Conversely, the propanol arm provides a nucleophilic handle for esterification, etherification, or conversion into a leaving group (e.g., tosylation) for subsequent SN2 displacements. Understanding the precise spectroscopic signatures of this molecule is critical for researchers to validate its structural integrity before and after integration into complex macromolecular systems [2].

Spectroscopic Elucidation: Causality and Assignments

Accurate characterization of 3-(prop-2-yn-1-yloxy)propan-1-ol requires a multi-modal approach. Below is the deconstruction of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles, emphasizing the physical chemistry driving these observations.

Nuclear Magnetic Resonance (NMR)

¹H NMR Causality: The ¹H NMR spectrum of this molecule is defined by distinct anisotropic and electronegativity effects. The terminal alkyne proton (≡CH) appears unusually upfield (~2.45 ppm) compared to typical alkenes. This is caused by the diamagnetic anisotropy of the carbon-carbon triple bond; the circulation of π-electrons creates a magnetic shielding cone along the bond axis. Furthermore, this proton exhibits a long-range, four-bond scalar coupling ( 4J≈2.4 Hz) with the adjacent propargyl methylene protons (-O-CH₂-C≡), splitting the signal into a distinct triplet. The propargyl methylene protons, in turn, are split into a doublet by this same interaction and are heavily deshielded (~4.15 ppm) by the combined electron-withdrawing effects of the adjacent ether oxygen and the alkyne group.

¹³C NMR Causality: In the ¹³C domain, the internal alkyne carbon (~79.5 ppm) is slightly more deshielded than the terminal alkyne carbon (~74.5 ppm). The primary alcohol carbon (-CH₂-OH) resonates at ~61.0 ppm, while the ether-adjacent carbons are pushed further downfield due to the inductive withdrawal of electron density by the oxygen heteroatom.

Fourier-Transform Infrared Spectroscopy (FTIR)

Because 3-(prop-2-yn-1-yloxy)propan-1-ol is a liquid at room temperature and possesses a hygroscopic hydroxyl group, Attenuated Total Reflectance (ATR) FTIR is the method of choice. This prevents the introduction of atmospheric moisture that occurs during KBr pellet pressing, which would artificially broaden the O-H stretch region. The spectrum is anchored by a sharp, diagnostic ≡C-H stretching vibration at 3290 cm⁻¹, which is completely distinct from the broad O-H stretch centered at 3350 cm⁻¹. The C≡C stretch at 2115 cm⁻¹ is weak due to the pseudo-symmetry of the internal dipole, but it remains a critical kinetic marker for monitoring click reactions.

Mass Spectrometry (MS)

Under standard 70 eV Electron Ionization (EI), aliphatic ethers and alcohols undergo rapid fragmentation. The molecular ion (M⁺, m/z 114) is highly unstable and typically presents with <1% relative abundance. The radical cation initially localizes on the ether oxygen, driving immediate α -cleavage. This yields the propargyl cation (m/z 39), which serves as the base peak (100% abundance) because it is highly resonance-stabilized ( HC≡C−CH2+↔+HC=C=CH2 ).

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.15 | Doublet (d) | 2.4 | 2H | -O-CH₂ -C≡ |

| 3.75 | Triplet (t) | 5.8 | 2H | -CH₂ -OH |

| 3.65 | Triplet (t) | 5.8 | 2H | -CH₂ -O- |

| 2.45 | Triplet (t) | 2.4 | 1H | ≡CH |

| 2.30 | Broad Singlet (br s) | - | 1H | -OH (Exchangeable) |

| 1.85 | Quintet (p) | 5.8 | 2H | -CH₂-CH₂ -CH₂- |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 79.5 | Quaternary (C) | -C≡ |

| 74.5 | Methine (CH) | ≡CH |

| 69.0 | Methylene (CH₂) | -CH₂-O- |

| 61.0 | Methylene (CH₂) | -CH₂-OH |

| 58.5 | Methylene (CH₂) | -O-CH₂-C≡ |

| 32.0 | Methylene (CH₂) | -CH₂-CH₂-CH₂- |

Table 3: Key FTIR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |

| 3350 | Strong | Broad | O-H stretch (hydrogen-bonded) |

| 3290 | Strong | Sharp | ≡C-H stretch (terminal alkyne) |

| 2930, 2860 | Medium | Multiplet | C-H stretch (aliphatic) |

| 2115 | Weak | Sharp | C≡C stretch |

| 1090 | Strong | Sharp | C-O stretch (ether/alcohol) |

Experimental Protocols & Workflows

To ensure high-fidelity data and reproducible applications, the following protocols are designed as self-validating systems .

Protocol A: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of 3-(prop-2-yn-1-yloxy)propan-1-ol in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the ¹H spectrum using a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the terminal alkyne proton.

-

Self-Validation (D₂O Shake): To unequivocally prove the assignment of the hydroxyl proton, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad singlet at ~2.30 ppm will disappear due to rapid H/D exchange, validating the -OH assignment.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

-

Preparation: Combine the alkyne linker (1.0 eq) and an azide-functionalized biomolecule (1.0 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v).

-

Catalysis: Add freshly prepared sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

-

Self-Validation (Kinetic Endpoint): Monitor the reaction by taking 5 µL aliquots, drying them, and analyzing via ATR-FTIR. The reaction is deemed complete when the sharp ≡C-H stretch at 3290 cm⁻¹ and the C≡C stretch at 2115 cm⁻¹ completely disappear, confirming the consumption of the terminal alkyne.

Fig 1: Step-by-step CuAAC bioconjugation workflow utilizing the alkyne linker.

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

References

Solubility, Stability, and Handling of 3-(prop-2-yn-1-yloxy)propan-1-ol: A Technical Guide for Advanced Applications

Executive Summary

In the rapidly evolving fields of bioconjugation, targeted protein degradation (PROTACs), and precision polymer synthesis, bifunctional linkers are foundational. 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS 5935-29-5) is a highly versatile, short-chain aliphatic linker featuring a terminal alkyne and a primary hydroxyl group separated by an ether linkage[1]. This unique structural topology allows it to serve as a critical building block: the alkyne acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[2], while the hydroxyl group enables esterification, etherification, or functionalization into a leaving group for subsequent substitutions[3].

As a Senior Application Scientist, I have observed that while the theoretical applications of this molecule are vast, practical success in the laboratory hinges entirely on mastering its solubility dynamics and mitigating its degradation pathways. This whitepaper provides a comprehensive, field-proven guide to the physicochemical behavior, solvent compatibility, and stability protocols required to utilize 3-(prop-2-yn-1-yloxy)propan-1-ol effectively.

Physicochemical Profiling

Understanding the baseline physical properties of 3-(prop-2-yn-1-yloxy)propan-1-ol is the first step in designing robust experimental workflows. The molecule exists as a clear liquid at room temperature and possesses an amphiphilic character due to its polar head/core and hydrophobic alkyne tail[1].

Table 1: Key Physicochemical Properties

| Property | Specification / Value |

| CAS Number | 5935-29-5 |

| IUPAC Name | 3-(prop-2-ynoxy)propan-1-ol |

| Chemical Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Boiling Point | 197.26 °C at 760 mmHg |

| Density | 0.991 g/cm³ |

| Appearance | Liquid |

| Recommended Storage | +4 °C (Protect from light and oxygen) |

| Hazards | H315, H319, H335 (Irritant) |

Data sourced from American Elements material specifications[1].

Solubility Dynamics & Solvent Compatibility

The solubility profile of 3-(prop-2-yn-1-yloxy)propan-1-ol is dictated by its hydrogen-bonding capabilities and its hydrocarbon backbone.

-

Aqueous Solubility: The terminal primary alcohol (-OH) acts as both a strong hydrogen bond donor and acceptor, while the central ether oxygen acts as an additional hydrogen bond acceptor. This renders the molecule highly miscible in water and aqueous buffers. However, at high concentrations, the hydrophobic propargyl group can induce micellar-like aggregation or phase separation.

-

Organic Solvent Compatibility: The molecule exhibits exceptional solubility in polar aprotic solvents (DMSO, DMF, THF) and halogenated solvents (Dichloromethane, Chloroform).

-

Causality in Solvent Selection: When preparing stock solutions for biological assays, DMSO is the gold standard due to its inertness toward the alkyne and its ability to penetrate cell membranes. However, for synthetic polymer applications[3] or small-molecule CuAAC[2], THF or DCM are preferred. THF solvates the intermediate copper-acetylide complexes efficiently, preventing premature precipitation during click reactions.

Stability & Degradation Pathways

The structural features that make 3-(prop-2-yn-1-yloxy)propan-1-ol useful also introduce specific vulnerabilities.

-

Ether Auto-Oxidation: The most critical degradation pathway is the formation of explosive and reactive hydroperoxides at the carbon atoms adjacent to the ether oxygen. This radical-mediated auto-oxidation is accelerated by light, heat, and atmospheric oxygen.

-

Alkyne Reactivity: While terminal alkynes are generally stable under ambient conditions, prolonged exposure to strong bases can cause isomerization to internal alkynes (allenes), destroying their utility for click chemistry.

-

Hydroxyl Oxidation: Trace transition metals combined with atmospheric oxygen can slowly oxidize the primary alcohol to an aldehyde or carboxylic acid.

To ensure experimental reproducibility, the reagent must be stored at +4 °C under an inert atmosphere (Argon or Nitrogen)[1].

Fig 1: Reactivity and degradation pathways of 3-(prop-2-yn-1-yloxy)propan-1-ol.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating. The following workflows integrate quality control directly into the preparation and application phases.

Protocol 1: Preparation and Validation of Anhydrous Stock Solutions

Objective: Create a stable 1M stock solution in DMSO while preventing moisture uptake and oxidation.

-

Purge: Sparg anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen.

-

Equilibrate: Allow the sealed bottle of 3-(prop-2-yn-1-yloxy)propan-1-ol to reach room temperature before opening to prevent atmospheric condensation.

-

Formulate: In a glovebox or under a continuous Argon stream, dilute 1.14 g (approx. 1.15 mL based on 0.991 g/cm³ density) of the reagent into 8.85 mL of the purged DMSO to yield a 1M solution.

-

Validate: Perform a quick ¹H-NMR (in DMSO-d₆). Confirm the terminal alkyne proton (~3.4 ppm) and the primary hydroxyl proton (~4.5 ppm, triplet) are intact and integrate correctly against the backbone methylene protons[2].

-

Store: Aliquot into amber glass vials, blanket with Argon, seal with PTFE-lined caps, and store at -20 °C for long-term stability or +4 °C for immediate use.

Protocol 2: Peroxide Screening and Remediation

Objective: Ensure the ether linkage has not degraded into reactive peroxides prior to sensitive catalytic reactions.

-

Screening: Dip a commercially available Potassium Iodide (KI) starch indicator strip into the neat liquid or concentrated stock. A color change to dark blue/black indicates the presence of peroxides.

-

Remediation (If Positive): Pass the neat liquid through a short column of activated basic alumina (Brockmann Grade I). The alumina will selectively bind the polar hydroperoxides.

-

Re-validation: Re-test the eluent with a fresh KI-starch strip. Proceed only when the test is strictly negative.

Protocol 3: Application in CuAAC (Click Chemistry)

Objective: Conjugate the linker to an azide-functionalized payload.

-

Setup: Combine the azide-partner (1.0 eq) and 3-(prop-2-yn-1-yloxy)propan-1-ol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation: Prepare a fresh solution of Sodium Ascorbate (0.5 eq) in water. Add this to the reaction mixture, followed immediately by Copper(II) Sulfate pentahydrate (0.1 eq). Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the rapid disproportionation that occurs if Cu(I) salts are used directly.

-

Reaction: Stir at room temperature for 2-4 hours. The formation of the 1,4-disubstituted triazole ring can be monitored by LC-MS or TLC[3].

Fig 2: Self-validating workflow for reagent preparation, quality control, and storage.

Conclusion

The successful integration of 3-(prop-2-yn-1-yloxy)propan-1-ol into advanced drug development and materials science workflows requires strict adherence to physicochemical principles. By respecting its solubility limits, proactively monitoring for ether auto-oxidation, and utilizing self-validating preparation protocols, researchers can ensure high-fidelity synthesis and reproducible experimental outcomes.

References

-

Electronic Supporting Information - Rsc.org Source: Royal Society of Chemistry (RSC) URL:[Link][2]

-

Precise synthesis of a rod-coil type miktoarm star copolymer containing poly(n-hexyl isocyanate) and aliphatic polyester A Source: Hokkaido University (huscap) URL:[Link][3]

-

5935-29-5 | AMERICAN ELEMENTS® Source: American Elements URL:[Link][1]

Sources

The Strategic Utility of Propargyl Ethers in Advanced Organic Synthesis: A Comprehensive Technical Review

Executive Summary

Propargyl ethers are critical linchpins in modern synthetic chemistry, offering a unique balance of stability and reactivity. This whitepaper provides an in-depth mechanistic and practical analysis of propargyl ether transformations, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Gold(I)-catalyzed cycloisomerizations, and thermal Claisen rearrangements. Designed for researchers and drug development professionals, this guide synthesizes theoretical kinetics with field-proven experimental protocols.

The Propargyl Ether Motif: Electronic and Steric Profile

Propargyl ethers (R–O–CH₂–C≡CH) feature an oxygen atom adjacent to a propargylic carbon, which significantly alters the electron density and reactivity of the terminal alkyne compared to simple alkyl alkynes. This motif is highly versatile, acting as a robust building block for bioconjugation, complex heterocycle synthesis, and advanced polymer networks 1. Recent advances have demonstrated their utility in iron-mediated propargylic C–H etherification, allowing for the rapid assembly of highly functionalized propargyl ethers from unactivated alkynes and alcohols via an organometallic umpolung approach [[2]](). Furthermore, propargyl ethers derived from bio-based hydroxycinnamic acids are being explored for fire-resistant thermosetting resins, capitalizing on their ability to form highly cross-linked networks upon curing 3.

Core Synthetic Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the realm of "click" chemistry, propargyl ethers exhibit exceptional reactivity, comparable to propargyl alcohols, but with superior solubility in diverse organic media 4. The ether oxygen can engage in weak transient coordination with the Cu(I) catalytic center, stabilizing the intermediate copper acetylide and accelerating the cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles 4. This efficiency makes them indispensable in polymer science and bioconjugation 5.

Caption: CuAAC experimental workflow and mechanistic logic for propargyl ethers.

Gold(I)-Catalyzed Cycloisomerization

Gold(I) complexes are highly carbophilic and selectively activate the alkyne π-system of propargyl ethers. A prominent application is the conversion of o-propargyl ether acetals into fused catechol ethers (1,2-dialkoxynaphthalenes) 6. The reaction is initiated by alkyne activation, triggering the nucleophilic addition of the acetal oxygen to form an equilibrating mixture of oxonium ions. This is followed by a kinetically self-sorted, highly exothermic cyclization and chemoselective aromatization via 1,4-elimination of methanol 6.

Theoretical density functional theory (DFT) studies on the cycloisomerization of phenyl propargyl ethers reveal that the 6-endo pathway (yielding 2H-chromene) is kinetically favored with an energy barrier of 20.50 kcal/mol, significantly lower than the 5-exo pathway (25.81 kcal/mol) 7.

Caption: Gold(I)-catalyzed cycloisomerization pathway of o-propargyl ether acetals.

Propargyl Claisen Rearrangement

The thermal [3,3]-sigmatropic rearrangement of aryl propargyl ethers is a classical yet continually evolving protocol for synthesizing allenes, benzopyrans, and benzofurans [[8]](). The reaction cascade begins with a rate-determining [3,3]-sigmatropic shift (activation energy ΔG‡ ≈ 38.4 kcal/mol) to yield an allenyl cyclohexadienone intermediate [[9]](). If the ortho-position is unsubstituted, this intermediate undergoes rapid enolization (tautomerization) followed by a 1,5-hydrogen shift and electrocyclization to form the stable benzopyran core [[10]]().

Caption: Thermal Claisen rearrangement cascade of aryl propargyl ethers.

Quantitative Data & Comparative Analysis

To guide synthetic planning, the following table summarizes the thermodynamic and operational parameters of the three core propargyl ether transformations discussed above.

| Transformation | Catalyst / Reagents | Typical Temp. | Activation Energy (ΔG‡) | Primary Product Scaffold | Key Mechanistic Feature |

| CuAAC (Click) | CuSO₄, Na-Ascorbate | 20–40 °C | < 15 kcal/mol | 1,2,3-Triazoles | Stepwise formation of Cu(I)-acetylide; highly modular. |

| Gold(I) Cycloisomerization | Au(I) complexes (e.g., JohnPhosAuNCMe) | 20–60 °C | ~20.50 kcal/mol | Fused Catechol Ethers, Chromenes | 6-endo-dig cyclization favored over 5-exo; carbophilic π-activation. |

| Claisen Rearrangement | None (Thermal) | 150–200 °C | ~38.4 kcal/mol | Benzopyrans, Allenes | [3,3]-sigmatropic shift followed by rapid electrocyclization. |

Experimental Protocols: Self-Validating Systems

Protocol A: General Small Molecule Synthesis via CuAAC [[5]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9IpFs85FOsP476yoOP0DqdtZRPof_gBuBNP4t7yz_CyRs7is5jJZ-ULaru65mC0FHazYT5p7bpaFfylF9HT1UB0VTHOwKupffWs76huF2pX6uyiHmghjOE5CXBILrCm6083W8r9Um366eHWf--QAJ7pkDAgfQJHLHGTdBN5gZWs-FqtyjYt-HtQqzmx44fhkkmGz6bZ2TH8S45Gr4BB-1HY_bIIxrtm0qqNao78SlTvPNOv2XyMBAOqjPhXEZTLA)

Causality & Logic: This protocol leverages in situ reduction of Cu(II) to Cu(I) to prevent the accumulation of inactive copper species. Degassing is critical to prevent the oxidative homocoupling of the propargyl ether (Glaser coupling), ensuring the catalytic cycle proceeds exclusively toward the azide.

-

Preparation: Dissolve the propargyl ether (1.0 eq) and azide-functionalized substrate (1.0–1.2 eq) in a suitable degassed solvent mixture (e.g., t-BuOH/H₂O 1:1, 0.1 M).

-

Degassing: Bubble the solution with Argon or Nitrogen for 15–30 minutes to displace dissolved oxygen.

-

Catalyst Assembly: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

Initiation: Add CuSO₄·5H₂O (0.05 eq) to the reaction mixture, immediately followed by the sodium ascorbate solution. The solution should turn from blue to pale yellow/colorless, indicating the formation of the active Cu(I) species.

-

Incubation: Stir at room temperature for 1–4 hours. Monitor via LC-MS or TLC.

-

Validation & Workup: Dilute with water and extract with dichloromethane. Self-Validation: The absence of alkyne homodimers in the crude NMR validates the efficacy of the degassing and reduction steps.

Protocol B: Gold(I)-Catalyzed Synthesis of Fused Catechol Ethers [[6]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFadwjNuIXlwFwQA3f2ES2OcWqAbodiBaQtOvnHKE4gDJUcCih8yagWFw05S9gKmjg_X2quSL16MY3536WcKmrkDaMPHK6o3L8aQ3cPQ6YOwla7NKY0gbDzotvv2y9OCxdmBWiN1D-cHzwpTu0K1Mw=)

Causality & Logic: Operating at room temperature ensures that the highly reactive oxonium ion intermediate undergoes the desired self-sorted cyclization rather than non-specific thermal degradation.

-

Preparation: Dissolve the o-propargyl ether acetal substrate in anhydrous dichloromethane to achieve a 0.1 M concentration.

-

Catalyst Addition: Add 5 mol% of a cationic Gold(I) catalyst (e.g., JohnPhosAu(NCMe)SbF₆) under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature. Self-Validation: The reaction is highly exothermic; the self-sorting cyclization acts as the thermodynamic sink, driving the equilibrium entirely to the fused product.

-

Monitoring: Track the disappearance of the starting material via TLC (typically complete within 1–2 hours).

-

Isolation: Pass the crude mixture through a small silica plug to remove the gold catalyst, eluting with ethyl acetate. Concentrate under reduced pressure to yield the 1,2-dialkoxynaphthalene derivative.

References

-

Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers Catalyzed by Gold Nanoclusters: Mechanism and Selectivity. Organometallics - ACS Publications.7

-

The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation. Benchchem.4

-

Propargyl Claisen rearrangement: allene synthesis and beyond. PubMed.8

-

Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).9

-

Fused Catechol Ethers from Gold(I)-Catalyzed Intramolecular Reaction of Propargyl Ethers with Acetals. Organic Letters - ACS Publications.6

-

Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. NSF PAR.10

-

'Click' Chemistry in Polymer and Material Science: An Update. ResearchGate.5

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.1

-

An Organometallic Umpolung Approach for Iron-Mediated Propargylic C–H Etherification. NIH.2

-

Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. RSC.3

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Organometallic Umpolung Approach for Iron-Mediated Propargylic C–H Etherification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00610K [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Propargyl Claisen rearrangement: allene synthesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

Harnessing Terminal Alkynes in Chemical Biology: A Technical Guide to Bioorthogonal Profiling and Metabolic Labeling

Abstract The integration of terminal alkynes into chemical biology has fundamentally transformed our ability to interrogate complex biological systems. As a Senior Application Scientist, I have observed firsthand how the terminal alkyne—a small, biologically inert, and highly stable functional group—solves the critical problem of steric hindrance in molecular tagging. This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for utilizing terminal alkynes in Activity-Based Protein Profiling (ABPP) and metabolic labeling, driven by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Mechanistic Advantage of the Terminal Alkyne

In the realm of chemical biology, the observer effect is a constant hurdle: the act of tagging a biomolecule often alters its native function. Historically, attaching bulky fluorophores or biotin tags directly to small molecule probes or metabolic precursors severely restricted cell permeability and disrupted native enzyme-substrate thermodynamics[1].

The terminal alkyne circumvents this limitation. Comprising just two carbon atoms and a single hydrogen, it is sterically comparable to a methyl group. This minimal footprint allows alkyne-functionalized probes to freely cross cellular membranes and bind their targets in live cells without altering the biological microenvironment[1]. Furthermore, the alkyne is entirely bioorthogonal; it remains inert amidst the highly reactive nucleophiles (thiols, amines) present in the cellular milieu until it is selectively reacted with an azide via CuAAC[2].

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy used to determine the functional state of enzymes directly in complex proteomes, rather than merely measuring their abundance[3].

The Causality of Two-Step ABPP

Traditional one-step ABPP uses probes pre-conjugated to reporter tags. However, because these bulky reporters impede cell permeability, researchers are forced to homogenize tissues before labeling. This cell lysis destroys the native cellular environment and can artificially activate or deactivate enzymes[1].

Two-step ABPP solves this by utilizing an alkyne-bearing activity-based probe (ABP). The small alkyne probe is incubated with live cells, covalently trapping the active site of target enzymes in their native physiological state. Following cell lysis, a biotin-azide or fluorophore-azide is appended via CuAAC (Click Chemistry) for downstream enrichment and LC-MS/MS analysis[1][4].

Fig 1. Two-step Activity-Based Protein Profiling (ABPP) workflow using terminal alkyne probes.

Protocol 1: In Situ ABPP Labeling and Enrichment

This protocol is optimized for self-validation, ensuring that unreacted probe does not cause false positives during enrichment.

Step 1: Live Cell Labeling

-

Culture cells to 80% confluency. Add the alkyne-functionalized ABP directly to the culture media (typical final concentration: 1–10 µM)[5].

-

Incubate for 30–60 minutes at 37°C to allow covalent binding to active enzymes.

-

Wash cells 3x with cold PBS to remove unbound probe.

Step 2: Lysis and Normalization

-

Lyse cells using a non-denaturing buffer (e.g., PBS + 0.1% Triton X-100) and sonicate on ice.

-

Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

-

Critical: Quantify protein concentration via BCA assay and normalize all samples to 1–2 mg/mL to ensure stoichiometric consistency in the click reaction[5].

Step 3: CuAAC Click Reaction

-

To 1 mL of normalized proteome, sequentially add:

-

100 µM Azide-Biotin (e.g., Dde Biotin-PEG4-Azide for cleavable enrichment)[5].

-

1 mM THPTA (Ligand).

-

1 mM CuSO4.

-

2 mM Sodium Ascorbate (Must be prepared fresh).

-

-

Vortex gently and incubate for 1 hour at room temperature in the dark[5].

-

Precipitate proteins using methanol/chloroform to remove excess unreacted Azide-Biotin, preventing competitive binding to streptavidin later[1].

Step 4: Enrichment and Cleavage

-

Resuspend the protein pellet in 1% SDS/PBS and incubate with washed Streptavidin magnetic beads for 2 hours at room temperature[5].

-

Wash beads stringently (1% SDS, followed by 4M Urea, then PBS).

-

If using a cleavable linker (e.g., Dde or TEV-cleavable), apply 2% hydrazine or TEV protease to elute the captured proteins for LC-MS/MS[3][5].

Metabolic Labeling of Cellular Macromolecules

Beyond synthetic probes, terminal alkynes can be incorporated into the fundamental building blocks of life. By feeding cells alkyne-modified precursors, endogenous biosynthetic machinery incorporates these tags into newly synthesized DNA, RNA, proteins, and lipids[6][7].

The Causality of Alkyne Precursors over Azides

While metabolic labeling can be performed with both azides and alkynes, terminal alkynes are generally preferred as the metabolic precursor. Why? Because terminal alkynes exhibit a lower steric profile, making them better substrates for native polymerases and ribosomes compared to azides[8]. Furthermore, reacting an intracellular alkyne with an excess of fluorophore-azide yields significantly lower background fluorescence than the reverse orientation[9].

Table 1: Quantitative Comparison of Terminal Alkyne Metabolic Reporters

| Target Macromolecule | Alkyne Reporter | Native Precursor Replaced | Cellular Process Monitored | Typical Incubation Time |

| DNA | EdU (5-ethynyl-2'-deoxyuridine) | Thymidine | DNA Replication / S-Phase | 1 - 4 hours |

| RNA | EU (5-ethynyl uridine) | Uridine | Global Transcription | 1 - 4 hours |

| Protein | HPG (Homopropargylglycine) | Methionine | De novo Protein Synthesis | 30 min - 4 hours |

| Lipids | C15Alk (Alkyne-farnesyl) | Farnesyl pyrophosphate | Protein Prenylation | 12 - 24 hours |

(Data synthesized from[6][9][10])

Fig 2. Metabolic labeling of cellular macromolecules via terminal alkyne precursors and CuAAC.

Optimizing the CuAAC Reaction for Biological Integrity

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the engine that drives alkyne applications. However, the requirement for copper presents a biological challenge.

The Causality of Ligand-Accelerated Catalysis

To catalyze the reaction, copper must be in the Cu(I) oxidation state. This is achieved by adding Sodium Ascorbate to reduce Cu(II) to Cu(I)[11]. However, in aqueous, oxygenated environments, Cu(I) reacts with O2 to generate Reactive Oxygen Species (ROS), which rapidly degrade proteins and cleave nucleic acids.

To solve this, we employ accelerating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[2][11]. THPTA serves a dual causality:

-

Kinetic Acceleration: It coordinates the Cu(I) ion, lowering the activation energy of the cycloaddition and drastically speeding up the reaction[11].

-

Biological Protection: It acts as a sacrificial reductant, intercepting ROS before they can oxidize histidine residues or fragment DNA[11].

Protocol 2: Optimized CuAAC Bioconjugation for Sensitive Biomolecules

This protocol ensures maximum click efficiency while preserving biomolecule integrity.

Step 1: Reagent Preparation

-

Prepare a 100 mM stock of Sodium Ascorbate in molecular biology grade water. Crucial: This must be prepared immediately before use. Oxidized ascorbate will kill the catalyst and promote alkyne-alkyne (Glaser) cross-coupling[11].

-

Prepare 50 mM CuSO4 and 100 mM THPTA in water.

Step 2: Catalyst Pre-complexation

-

In a separate microcentrifuge tube, mix THPTA and CuSO4 at a 5:1 molar ratio (e.g., 50 µL of 100 mM THPTA + 10 µL of 50 mM CuSO4)[11].

-

Incubate for 5 minutes. This pre-complexation prevents free Cu(II) from inducing precipitation or non-specific binding when added to the protein mixture.

Step 3: Reaction Assembly

-

To your biological sample containing the alkyne-tagged molecules, add the Azide-reporter (10–100 µM final).

-

Add the pre-complexed THPTA/CuSO4 mixture (final Cu concentration: 1 mM)[5].

-

Initiate the reaction by adding fresh Sodium Ascorbate (final concentration: 2–5 mM)[5][11].

-

Cap the tube tightly to minimize oxygen exposure and incubate for 1 hour at room temperature[11].

Conclusion and Future Perspectives

Terminal alkynes have evolved from simple synthetic handles into indispensable tools for modern chemical biology. Their minimal steric footprint allows researchers to probe the reactive proteome in its native state via ABPP, while their bioorthogonality enables the precise tracking of metabolic fluxes in living systems. As the field advances toward in vivo applications, the development of copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, though the terminal alkyne/CuAAC pairing remains the gold standard for in vitro and lysate-based chemoproteomics due to its unmatched kinetic speed and quantitative yields[2][8][12].

References

-

Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. nih.gov. [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. acs.org. [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. researchgate.net. [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. jenabioscience.com. [Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. mdpi.com. [Link]

-

Overall workflow of the activity-based protein profiling approach. researchgate.net. [Link]

-

Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. nih.gov. [Link]

-

Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. nih.gov. [Link]

-

CLICK-labeling of cellular metabolites. jenabioscience.com. [Link]

-

De novo biosynthesis of terminal alkyne-labeled natural products. escholarship.org. [Link]

Sources

- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. researchgate.net [researchgate.net]

discovery and history of propargyl-functionalized linkers

The Architecture of Bioorthogonality: A Technical Whitepaper on the Discovery, Evolution, and Application of Propargyl-Functionalized Linkers

As a Senior Application Scientist navigating the complexities of modern drug development, I have observed that the success of a bioconjugate—whether an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC)—often hinges entirely on the invisible architecture connecting its functional domains: the linker. Among the vast library of conjugation handles, the propargyl group stands as a historical and functional cornerstone.

This whitepaper provides an in-depth technical analysis of propargyl-functionalized linkers, tracing their historical discovery, detailing the chemical causality behind their use, and providing self-validating protocols for their application in advanced bioconjugation.

Before the turn of the millennium, bioconjugation relied heavily on the reactivity of endogenous amino acid residues. Amine-reactive linkers (e.g., NHS esters) targeting lysine, and thiol-reactive linkers (e.g., maleimides) targeting cysteine, were the industry standards. However, these methods suffered from severe limitations: NHS esters are highly prone to aqueous hydrolysis, and the sheer abundance of surface lysines on proteins inevitably results in highly heterogeneous conjugate mixtures with unpredictable pharmacokinetics[1].

The paradigm shifted fundamentally between 2001 and 2002 with the independent discovery of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal[2]. This reaction became the premier benchmark of "Click Chemistry"—a philosophy demanding high-yielding, stereospecific reactions that generate minimal byproducts and proceed under mild, aqueous conditions[3].

To harness CuAAC for biomolecules, chemists required a terminal alkyne handle that was small, unreactive in biological milieus, and synthetically accessible. The propargyl group ( −CH2−C≡CH ) emerged as the perfect candidate. Meldal’s early reports demonstrated the first instance of conjugating a peptide with a monosaccharide using an alkyne-functionalized tetrapeptide and an azido-sugar via CuAAC, cementing the propargyl group's role in bioconjugation[4].

Caption: Timeline illustrating the evolution of bioconjugation from traditional coupling to click chemistry.

Structural Evolution: The Integration of Polyethylene Glycol (PEG)

While the propargyl group provided the reactive handle, early click chemistry applications often yielded highly hydrophobic conjugates that aggregated in aqueous buffers. To resolve this, structural chemists began spacing the propargyl group away from the payload using Polyethylene Glycol (PEG) chains.

PEGylation of the propargyl handle achieves three critical mechanistic goals:

-

Solubility Enhancement: The hydrophilic oxygen backbone of PEG mitigates the hydrophobicity of complex payloads (like cytotoxins or PROTAC ligands)[5].

-

Steric Relief: By extending the terminal alkyne away from the bulky core of the molecule, the PEG spacer drastically reduces steric hindrance during the CuAAC transition state, accelerating reaction kinetics[5].

-

Multifunctionality: Heterobifunctional linkers, such as Propargyl-PEG1-NHS ester, allow for orthogonal, two-step conjugations. The NHS ester can first react with a primary amine, leaving the propargyl group exposed for a subsequent, highly specific click reaction with an azide-bearing target[6].

Quantitative Data & Comparative Linker Dynamics

The length and functionalization of the propargyl-PEG linker must be carefully matched to the therapeutic application. Table 1 summarizes the operational parameters of industry-standard linkers.

| Linker Architecture | Spacer Length | Reactive Moieties | Primary Application | Reaction Kinetics |

| Propargyl-PEG1-NHS | Short (1 PEG unit) | Alkyne, NHS Ester | ADCs requiring rigid, precise spacing[6] | Fast (Cu-dependent) |

| Propargyl-PEG7-OH | Medium (7 PEG units) | Alkyne, Hydroxyl | PROTACs, improving target protein degradation[5] | Fast (Cu-dependent) |

| Bis-Propargyl-PEG13 | Long (13 PEG units) | Dual Alkynes | Homobifunctional cross-linking of azides[7] | Moderate (Cu-dependent) |

| DBCO-PEG | Variable | Strained Alkyne | In vivo bioconjugation (SPAAC)[8] | Very Fast (Copper-free) |

Table 1: Comparative analysis of modern bioconjugation linkers based on spacer length and reactivity.

Self-Validating Protocol: CuAAC Bioconjugation using Propargyl-PEG7

As an application scientist, I stress that a protocol is only as good as its built-in controls. The following workflow details the conjugation of an azide-functionalized target protein to a small-molecule payload utilizing a Propargyl-PEG7 linker[5].

Mechanistic Rationale: Copper(I) is the active catalytic species in CuAAC, but it is highly unstable and rapidly oxidizes to inactive Copper(II) in the presence of oxygen. Furthermore, free Copper(I) generates Reactive Oxygen Species (ROS) that can degrade sensitive proteins. Therefore, we utilize THPTA (a water-soluble ligand) to coordinate and stabilize Cu(I), and Sodium Ascorbate as an in situ reducing agent to continuously regenerate the active catalyst from a stable CuSO₄ stock[5],[7].

Step-by-Step Methodology

1. Preparation of Stock Solutions (Degassed)

-

Action: Prepare 10 mM Propargyl-PEG7-payload in DMSO. Prepare 100 mM CuSO₄ and 200 mM THPTA in highly purified, degassed water[5].

-

Causality: Degassing the aqueous solvent (via argon sparging) minimizes dissolved oxygen, preventing the premature oxidation of the Cu(I) catalyst and reducing ROS-mediated protein damage.

2. Catalyst Premix Complexation

-

Action: In a microcentrifuge tube, mix 1 part CuSO₄ (100 mM) with 2 parts THPTA (200 mM). Incubate at room temperature for 5 minutes[7].

-

Causality: Pre-complexing the copper with the THPTA ligand before adding the reducing agent ensures that no uncoordinated Cu(I) is generated, strictly protecting the structural integrity of the target protein.

3. Reaction Assembly & Initiation

-

Action: To 1 mL of PBS (pH 7.4) containing the azide-protein (1 mg/mL), add 5 molar equivalents of the Propargyl-PEG7-payload. Add the CuSO₄/THPTA premix to achieve a final copper concentration of 1 mM.

-

Action: Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM[7].

-

Self-Validating Control: Run a parallel reaction omitting the Sodium Ascorbate. Without the reducing agent, Cu(II) cannot convert to Cu(I), and the reaction must yield 0% conjugate. This proves the conjugation is strictly CuAAC-mediated and not a result of non-specific hydrophobic aggregation.

4. Reaction Monitoring and Purification

-

Action: Incubate for 1-2 hours at room temperature under argon. Monitor via LC-MS or SDS-PAGE. The formation of the 1,4-disubstituted triazole linkage is irreversible and highly stable[7],[3].

Caption: Step-by-step workflow of a CuAAC bioconjugation using a propargyl-PEG linker.

Advanced Trajectories: Fluorogenic Probes and Beyond

While the standard propargyl-PEG linker remains a workhorse, the field is rapidly evolving. Recent innovations have introduced fluorogenic linkers that combine a propargyl group with a coumarin core and a maleimide moiety. In these systems, the maleimide quenches the coumarin's fluorescence; however, upon site-specific conjugation to a target protein, the fluorescence is restored, allowing researchers to monitor the bioconjugation event in situ in real-time[9].

Furthermore, for in vivo applications where copper toxicity is a limiting factor, the industry is transitioning toward Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By replacing the linear propargyl group with a strained cyclooctyne (e.g., DBCO), the activation energy required for the cycloaddition is lowered by ring strain, allowing the reaction to proceed rapidly without a metal catalyst[8].

Ultimately, the discovery of the propargyl linker and its integration into click chemistry fundamentally democratized bioconjugation. By understanding the chemical causality of these linkers, drug developers can continue to engineer therapeutics with unprecedented precision.

References

-

National Institutes of Health (NIH). "Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation." PMC. Available at:[Link]

-

American Chemical Society (ACS). "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." Chemical Reviews. Available at:[Link]

-

American Chemical Society (ACS). "“Click”-Inspired Chemistry in Macromolecular Science: Matching Recent Progress and User Expectations." Macromolecules. Available at: [Link]

-

Frontiers. "Glycoconjugations of Biomolecules by Chemical Methods." Frontiers in Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for 3-(prop-2-yn-1-yloxy)propan-1-ol

Title: Safe Handling, Reactivity Profile, and Application Protocols for 3-(prop-2-yn-1-yloxy)propan-1-ol in Drug Development

Abstract In modern drug development and bioconjugation, 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5) serves as a critical bifunctional linker. Featuring both a primary hydroxyl group for esterification/etherification and a terminal alkyne for bioorthogonal click chemistry, this reagent is indispensable for synthesizing antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). However, its structural motifs—an ether linkage and a terminal alkyne—introduce significant safety liabilities. This whitepaper provides an in-depth mechanistic analysis of these hazards and establishes self-validating protocols for the safe handling, storage, and application of this reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Chemical Profile and Quantitative Data

Understanding the baseline physical and hazard properties of 3-(prop-2-yn-1-yloxy)propan-1-ol is the first step in designing a safe experimental environment. The compound is a combustible liquid that acts as a mucosal, skin, and eye irritant[1].

Table 1: Physical Properties and Hazard Profile

| Property | Value |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)propan-1-ol |

| CAS Number | 5935-29-5 |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol [1] |

| Boiling Point | 197.26 °C at 760 mmHg[1] |

| Density | 0.991 g/cm³[1] |

| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2] |

| Storage Temperature | +4 °C (Requires Inert Atmosphere)[1] |

Mechanistic Safety Analysis: The Dual-Hazard Nature

As a Senior Application Scientist, it is crucial to understand why a chemical is hazardous rather than simply memorizing safety data sheets. The risk profile of 3-(prop-2-yn-1-yloxy)propan-1-ol is driven by two distinct functional groups:

Ether Autoxidation and Peroxide Formation

Ethers undergo slow, spontaneous autoxidation in the presence of atmospheric molecular oxygen to form explosive hydroperoxides and dialkyl peroxides[3]. This occurs via a free-radical chain mechanism:

-

Initiation: An initiator (often driven by UV light or ambient heat) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the alpha-carbon), forming a highly reactive carbon radical[3].

-

Propagation: The carbon radical couples with molecular oxygen to form a hydroperoxy radical. This radical then abstracts a hydrogen atom from another ether molecule, generating a hydroperoxide and a new carbon radical, thus propagating the chain[3].

-

Concentration Risk: Under normal storage conditions, these peroxides accumulate. If the solvent is concentrated via evaporation or distillation, the shock-sensitive peroxide crystals can violently detonate when subjected to thermal or mechanical shock (e.g., twisting the cap of a storage bottle)[4].

Terminal Alkyne Reactivity

Terminal alkynes possess a weakly acidic acetylenic proton. In the presence of heavy metals (such as Ag, Hg) or unligated Cu(I) under dry, basic conditions, they can form metal acetylides. These organometallic polymers are highly brisant and friction-sensitive explosives. Therefore, reactions involving copper catalysis must be strictly controlled in aqueous/buffered environments with appropriate stabilizing ligands.

Self-Validating Handling and Storage Protocols

To ensure trustworthiness and laboratory safety, every handling protocol must act as a self-validating system. You must prove the reagent is safe before committing it to a reaction.

Storage Conditions

-

Temperature & Atmosphere: Store strictly at +4 °C in a dark, amber-glass container to prevent UV-driven radical initiation[1].

-

Inerting: After every use, the headspace of the container must be backfilled with Argon or dry Nitrogen to displace molecular oxygen and halt the autoxidation propagation cycle.

Pre-Use Peroxide Validation Workflow (KI-Starch Protocol)

Before initiating any bioconjugation workflow, validate the absence of peroxides using an acidified potassium iodide (KI) test[3].

-

Mechanism: Hydroperoxides will oxidize iodide ions ( I− ) to elemental iodine ( I2 ), which complexes with starch to form a dark blue/purple chromophore[3].

-

Step-by-Step Validation:

-

Extract 1 mL of the ether into a clean glass test tube.

-

Add 1 mL of freshly prepared 10% aqueous KI solution (acidified with a drop of glacial acetic acid) and shake vigorously[3].

-

Add 1 drop of 1% starch indicator solution.

-

Decision Gate: If the solution remains clear or pale yellow, the reagent is validated for use. If a dark blue/purple color develops (indicating peroxides >20 ppm), the batch must be purified by passing it through a column of activated basic alumina, or it must be chemically stabilized and disposed of as hazardous waste[4].

-

Experimental Methodology: Ligand-Accelerated CuAAC Bioconjugation

The primary application for 3-(prop-2-yn-1-yloxy)propan-1-ol is linking molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Rationale for Experimental Choices

The basic CuAAC process requires copper ions in the +1 oxidation state, which is most conveniently generated in situ by reducing a Cu(II) salt (like CuSO4 ) with sodium ascorbate[5]. However, in aqueous buffers containing ambient oxygen, this reduction generates Reactive Oxygen Species (ROS) that can rapidly degrade sensitive biomolecules (e.g., cleaving oligonucleotide backbones or oxidizing protein residues)[5].

To prevent this, we utilize a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). The ligand serves a dual purpose: it stabilizes the Cu(I) oxidation state to accelerate the cycloaddition, and it acts as a sacrificial reductant, intercepting ROS to protect the biomolecule[5].

Step-by-Step CuAAC Protocol

-

Biomolecule Preparation: Dissolve the azide-functionalized biomolecule in 100 mM sodium phosphate buffer (pH 7.0). Add 3-(prop-2-yn-1-yloxy)propan-1-ol to achieve a final alkyne concentration of 1 mM.

-

Catalyst Complexation: In a separate Eppendorf tube, prepare a premixed solution of 20 mM CuSO4 and 50 mM THPTA ligand[5]. Causality: Premixing ensures that free, unligated Cu(II) does not interact non-specifically with the biomolecule prior to reduction.

-

Initiation: Add the Cu/THPTA complex to the reaction mixture to a final copper concentration of 100 µM.

-

Reduction: Add freshly prepared sodium ascorbate (final concentration 5 mM) to reduce Cu(II) to Cu(I) and initiate the catalytic cycle[5]. Close the tube to prevent further oxygen diffusion and mix on a slow rotisserie for 1 hour at room temperature[5].

-

Quenching & Validation: Quench the reaction by adding 1 mM EDTA to chelate the copper ions. Validate the success of the bioconjugation via LC-MS or by running a parallel fluorogenic click assay control[5].

Workflow Visualization

The following diagram maps the logical relationship between safety validation, purification, and the experimental CuAAC workflow.

Fig 1: Safety validation and CuAAC experimental workflow for propargyl ethers.

Emergency Response and Waste Disposal

-

Spill Management: In the event of a spill, immediately eliminate all ignition sources. Absorb the liquid using an inert, non-combustible material (e.g., vermiculite or sand). Never allow the absorbed material to dry out if peroxide formation is suspected, as friction can cause detonation[4].

-

Disposal: Dispose of the reagent and all reaction flow-throughs as halogen-free organic waste. Never distill this solvent to dryness[4]. If a storage bottle is found with visible crystalline precipitate around the cap, do not touch or attempt to open it; evacuate the area and contact explosive ordnance disposal (EOD) or specialized hazardous materials teams immediately[4].

References[1] American Elements. "3-(prop-2-yn-1-yloxy)propan-1-ol | CAS 5935-29-5 | AMERICAN ELEMENTS ®". American Elements.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ltxXis-53O2qsLdCIn16yRDRBqjB__gBZCSpN5--LuU7Tl1YvCm6lmLDT7yK7g2L_KD4wT8r6NAiV91DGU_9ZeKBhpKKJrqwAgTE2_LwPksY4xD2l1GCQJ9qG7VaUDDZwcgzteXd6po=[2] Sigma-Aldrich. "3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 - Sigma-Aldrich". Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV_FqvD5OunBgHK6csy8zHSe4Q0nSNfkli1nThvaYwassmSikdOuLAcOYjfHYMdgB-3COLwauhHK5FZdHcBSA5xgeAXLVup1ICctUqow9KUqSp2a3e-Di4onCkSNl0KjfIk86n9WjXNsn0wlQbAQpBRpNFrooXbMnYcI4xt-dUBtaNd2L_Bw==[3] JoVE. "Video: Autoxidation of Ethers to Peroxides and Hydroperoxides - JoVE". Journal of Visualized Experiments.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpDrFmYjOEyB1b2KcHBybTiH0yVCmWO2j0NcDWFVSJ6lHKup2wibAGJOnN4N-yoGPZ2_VR3fKQ8Vx5YshaZjhny594PAwn-rKLsM87FrTIxBXt8yyMMU-uFRzt0r4DSPsbQeDxn0qkodFLLiBdJSm5dT8vJWNzdAlXWv7IjwN0wu5Ve2uMamimKjQ9441dRWG4eIjEr782A_NJstAD-kXaMiVZ3WQF7FVv[5] Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjyHD55EJItJb2AhLAePFF9TpvLBu1WiRstCo51DBS9A9uLz4IKT1iHEvD5QcdviaqqhOSIGYr1nuTA0oA-FN3gPEQYdyj7nBB-U8FBp-wAxBYGysEmIFRic9454NfDl8HIfdSmCev-CyxQw==[4] University of Louisville. "Peroxide Forming Chemicals". University of Louisville Department of Environmental Health and Safety.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGILwEf_e-s5acxkSXQMaRxulNSLw7EpcqrewgKO3N-fJUo3TsZp8kDO3Arme5JTbe_tyIJx6Oyt0g5EXXEhmzV62TZOT0L5ttbzTPI0n6sNOofKpEO7NaqfI5E8IHl5UB_NJ_VmldT38tv51RFwlBF505z4-7NYECZDKCajLKANVNBHD9iezfmRCIRQdzgfxScjtiSxqH5nnJZ8=

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 [sigmaaldrich.com]

- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 4. louisville.edu [louisville.edu]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-(Prop-2-yn-1-yloxy)propan-1-ol as a Minimal-Footprint Scaffold in Advanced Bioconjugation Workflows